2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of 8-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 8-methylimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of 2-methyl-8-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various imidazo[1,2-a]pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of ligands for catalysis and coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, such as DNA replication and protein synthesis, resulting in cytotoxic effects. The compound’s interactions with specific molecular targets and pathways are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
- 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring. The presence of both the chloromethyl and methyl groups at distinct positions imparts unique chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;/h2-4,6H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFGNJXVGBFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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